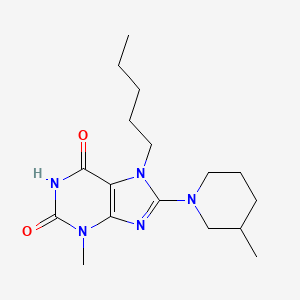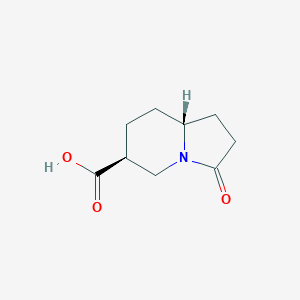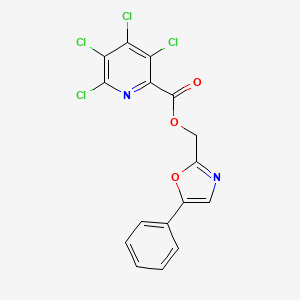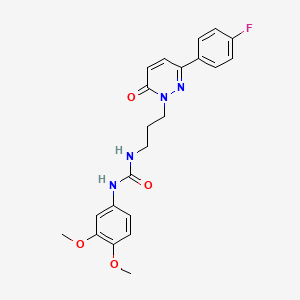
1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C22H23FN4O4 and its molecular weight is 426.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electron Transfer and Dimerization Properties
Studies have explored the electron transfer capabilities and dimerization properties of urea derivatives, including compounds with complex hydrogen bonding patterns. One study detailed the electron transfer across multiple hydrogen bonds in vinyl ruthenium and osmium complexes with urea ligands, demonstrating the influence of hydrogen bonding on electron transfer mechanisms, albeit not directly related to the specific compound , but providing a foundation for understanding the electronic properties of related urea compounds (Pichlmaier et al., 2009).
Corrosion Inhibition
Another significant application area is the corrosion inhibition effectiveness of urea derivatives. A study on 1,3,5-triazinyl urea derivatives, including compounds with dimethoxy phenyl groups, demonstrated their efficiency as corrosion inhibitors for mild steel in acidic solutions. This showcases the potential of urea compounds in protecting metal surfaces from corrosion, indicating the broad applicability of urea derivatives in materials science and engineering (Mistry et al., 2011).
Penetration Enhancers
Urea analogues have also been researched for their role as skin penetration enhancers. A study assessing various urea derivatives, including 1-dodecylurea and 1,3-didodecylurea, found them effective in enhancing the permeability of 5-fluorouracil through human epidermal membranes. This suggests the potential of certain urea compounds in transdermal drug delivery systems, enhancing the effectiveness of topical medications (Williams & Barry, 1989).
Modulation of Feeding Behaviors
Research into the modulation of compulsive behaviors, including feeding, has highlighted the use of urea derivatives as selective antagonists. A study on the effects of various urea compounds on binge eating in rats identified specific urea derivatives as promising candidates for treating disorders with a compulsive eating component. This underscores the therapeutic potential of urea compounds in neuropsychopharmacology (Piccoli et al., 2012).
Antimicrobial and Antioxidant Activities
Urea derivatives have also been investigated for their antimicrobial and antioxidant activities. Studies on novel coumarylthiazole derivatives containing urea/thiourea groups showed significant inhibitory effects against cholinesterases, highlighting their potential as agents against neurodegenerative diseases. Additionally, their antioxidant capabilities suggest further applications in combating oxidative stress-related conditions (Kurt et al., 2015).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c1-30-19-10-8-17(14-20(19)31-2)25-22(29)24-12-3-13-27-21(28)11-9-18(26-27)15-4-6-16(23)7-5-15/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESJMCXEAEQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

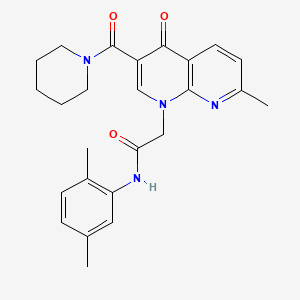
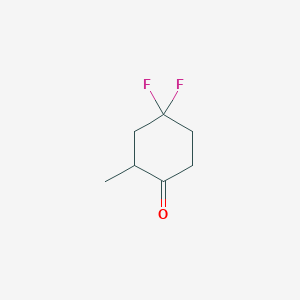
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2739013.png)
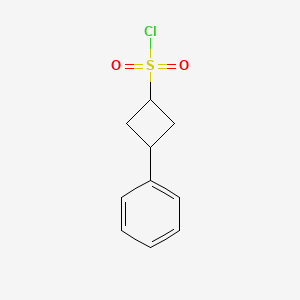
![ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2739017.png)



![4-chloro-N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739025.png)
